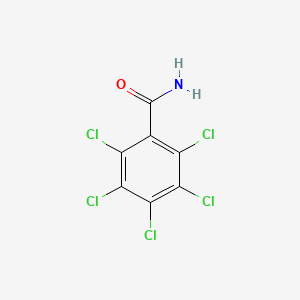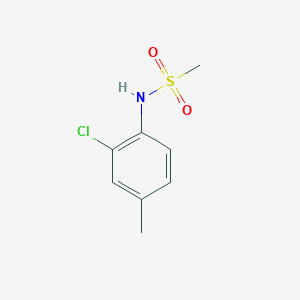
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate
Descripción general
Descripción
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound known for its unique structure and properties. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole in a 40-50% yield. Industrial production methods may vary, but they generally follow similar organic synthesis routes with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For instance, in antiviral research, it may inhibit viral replication by targeting specific viral enzymes or proteins .
Comparación Con Compuestos Similares
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,3-Dihydro-1H-indene-1-one: Another compound with a similar core structure but different functional groups and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
57932-07-7 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl 2-(3-oxo-1,2-dihydroinden-2-yl)acetate |
InChI |
InChI=1S/C13H14O3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-6,10H,2,7-8H2,1H3 |
Clave InChI |
YERDLBXQQCLRQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














